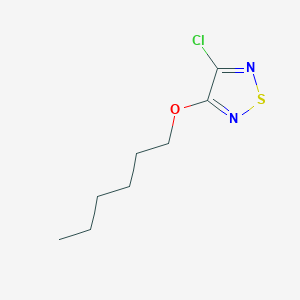
3-Chloro-4-hexyloxy-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-hexyloxy-1,2,5-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 3-position and a hexyloxy group at the 4-position. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-1,2,5-thiadiazole with hexyloxy compounds in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-hexyloxy-1,2,5-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents like DMF or THF.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of 3-azido-4-hexyloxy-1,2,5-thiadiazole or 3-thiocyanato-4-hexyloxy-1,2,5-thiadiazole.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Applications De Recherche Scientifique
3-Chloro-4-hexyloxy-1,2,5-thiadiazole has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Agriculture: Employed as a precursor for the synthesis of agrochemicals with herbicidal or fungicidal properties.
Materials Science: Utilized in the development of advanced materials such as polymers and nanomaterials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-hexyloxy-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichloro-1,2,5-thiadiazole: Known for its use as a nitrification inhibitor in soil.
3-Chloro-4-(3-pyridyl)-1,2,5-thiadiazole: Used in the synthesis of β-adrenergic blocking agents.
1,3,4-Thiadiazole Derivatives: Widely studied for their antimicrobial, anti-inflammatory, and anticancer activities.
Uniqueness
3-Chloro-4-hexyloxy-1,2,5-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyloxy group enhances its lipophilicity, making it more suitable for applications requiring membrane permeability. Additionally, its chloro substitution allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
178369-94-3 |
|---|---|
Formule moléculaire |
C8H13ClN2OS |
Poids moléculaire |
220.72 g/mol |
Nom IUPAC |
3-chloro-4-hexoxy-1,2,5-thiadiazole |
InChI |
InChI=1S/C8H13ClN2OS/c1-2-3-4-5-6-12-8-7(9)10-13-11-8/h2-6H2,1H3 |
Clé InChI |
PGNAJARFFVITCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=NSN=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
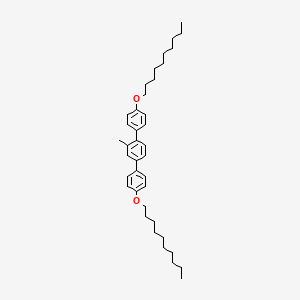
![Butyl 4-{[4-(decyloxy)phenyl]ethynyl}-2-fluorobenzoate](/img/structure/B14272101.png)
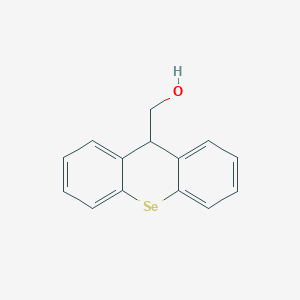
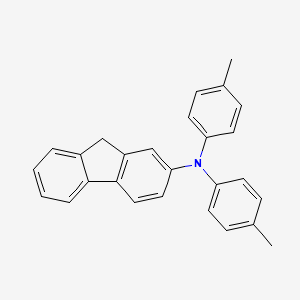
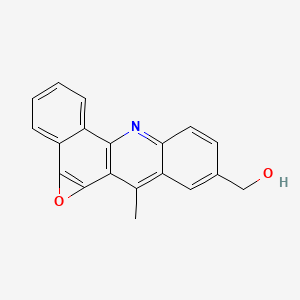
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)

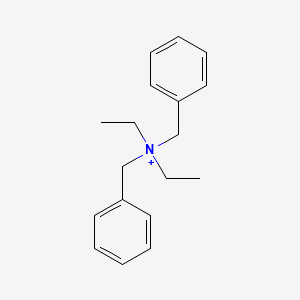
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
